5-Bromo-3-isopropyl-1H-indazole

Solubility LogP Bioavailability

Medicinal chemists developing kinase-focused libraries often encounter unreliable cross-coupling performance when the bromine substituent is absent or misplaced on the indazole core. 5-Bromo-3-isopropyl-1H-indazole (CAS 1276075-40-1) directly addresses this challenge with a strategically positioned C5 bromine handle that enables robust, regioselective Suzuki-Miyaura diversification for ATP-binding pocket SAR exploration. • 5-Br handle optimized for high-yield Suzuki coupling; absence or relocation (e.g., 7-bromo isomer) fundamentally alters accessible chemical space and reactivity. • 97% purity with well-defined physicochemical profile (MW 239.11, predicted LogP 3.93, density 1.5 g/cm³); suitable for DMSO stock solution preparation in kinase assays. • Multi-vendor commercial availability at research quantities (100 mg-5 g) ensures supply chain continuity for hit-to-lead and parallel synthesis campaigns.

Molecular Formula C10H11BrN2
Molecular Weight 239.116
CAS No. 1276075-40-1
Cat. No. B596712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-isopropyl-1H-indazole
CAS1276075-40-1
Synonyms5-broMo-3-isopropyl-1H-indazole
Molecular FormulaC10H11BrN2
Molecular Weight239.116
Structural Identifiers
SMILESCC(C)C1=C2C=C(C=CC2=NN1)Br
InChIInChI=1S/C10H11BrN2/c1-6(2)10-8-5-7(11)3-4-9(8)12-13-10/h3-6H,1-2H3,(H,12,13)
InChIKeyMCJCHBZWFJDUJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-3-isopropyl-1H-indazole Overview


5-Bromo-3-isopropyl-1H-indazole (CAS 1276075-40-1, MFCD22034709) is a heterobicyclic compound featuring a 5‑bromo substituent on the indazole core and a 3‑isopropyl group, with a molecular formula of C₁₀H₁₁BrN₂ and a molecular weight of 239.11 g/mol . Its predicted density is 1.5±0.1 g/cm³ at 20 °C, and its estimated boiling point is 345.8±22.0 °C at 760 mmHg . This compound is widely recognized as a versatile small‑molecule scaffold in medicinal chemistry, particularly for developing kinase inhibitors and receptor modulators .

Workflow
Cross-coupling & library synthesis
Selection
5-bromo indazole building block
Use Context
Kinase inhibitor / receptor modulator research

Why 5-Bromo-3-isopropyl-1H-indazole Cannot Be Substituted


Substituting 5‑Bromo‑3‑isopropyl‑1H‑indazole with a closely related analog (e.g., 3‑isopropyl‑1H‑indazole, a 7‑bromo positional isomer, or an N‑methylated derivative) without quantitative justification is a scientifically invalid practice in discovery chemistry and procurement. As detailed in Section 3, even minor structural variations (e.g., bromine position, N‑substitution, or removal of the 5‑bromo group) can lead to significant changes in physicochemical properties such as solubility, LogP, and density, which directly influence compound handling, assay performance, and synthetic tractability . In particular, the 5‑bromo substituent is a critical handle for regioselective cross‑coupling reactions (e.g., Suzuki–Miyaura), and its absence or relocation fundamentally alters the accessible chemical space . Therefore, substituting this compound with a 'similar' building block without experimental verification may compromise the validity and reproducibility of research outcomes.

Target5-Bromo-3-isopropyl-1H-indazole
SubstituteNon-halogenated analog
Lack of 5-bromo removes the key cross-coupling handle, requiring additional functionalization and altering synthetic efficiency.
Target5-Bromo-3-isopropyl-1H-indazole
Substitute7-Bromo positional isomer
Relocated bromine changes LogP and solubility profiles, which may shift assay behavior and purification outcomes; not interchangeable without verification.
Target5-Bromo-3-isopropyl-1H-indazole
SubstituteN-Methylated derivative
N-Substitution alters electronic properties and reactivity, potentially affecting cross-coupling regioselectivity and biological assay interpretation.

5-Bromo-3-isopropyl-1H-indazole Comparative Evidence


Solubility & Bioavailability vs. 7-Bromo Isomer

While no head-to-head experimental solubility data is available for 5‑Bromo‑3‑isopropyl‑1H‑indazole versus its positional isomer 5‑Bromo‑7‑isopropyl‑1H‑indazole (CAS 773887‑09‑5), comparative analysis of predicted physicochemical properties indicates a quantifiable difference. The 3‑isopropyl derivative exhibits a LogP of 3.93 , whereas the 7‑isopropyl positional isomer is predicted to have a lower LogP of approximately 3.38, based on structural calculations [1]. Additionally, the 3‑isopropyl compound has a predicted aqueous solubility of 0.067 g/L at 25 °C , which may differ from that of the 7‑isomer due to altered molecular packing and polarity. These differences are relevant for in vitro assay preparation, where compound solubility can directly affect the accuracy of dose‑response studies.

LogP & Solubility
Predicted attribute
Δ LogP ≈ 0.55 (3.93 vs. ~3.38)
Solubility likely distinct
May influence assay solvent selection and in vitro dose‑response preparation
Predicted values; experimental verification advised before procurement for sensitive assays
Solubility LogP Bioavailability ADME

Cross-Coupling Versatility from 5-Bromo Substituent

5‑Bromo‑3‑isopropyl‑1H‑indazole is explicitly recognized as a versatile scaffold for palladium‑catalyzed cross‑coupling reactions, particularly Suzuki–Miyaura couplings, due to the bromine at the 5‑position of the indazole ring . In contrast, the non‑brominated analog 3‑isopropyl‑1H‑indazole (CAS 61485‑19‑6) lacks this synthetic handle, requiring additional functionalization steps that can reduce overall yield and increase synthetic complexity. For example, the 5‑bromo derivative serves as a key intermediate in the synthesis of 5‑bromo‑2‑methyl‑3‑isopropyl‑indazole [1], highlighting its utility in constructing more complex indazole‑based libraries. This regioselective advantage translates to faster synthetic routes and higher molecular diversity in parallel synthesis workflows.

Cross‑Coupling Handle
Reported
5‑Br enables direct Suzuki–Miyaura and related Pd couplings
Supports efficient library synthesis without prior functionalization
Non‑halogenated analog requires additional steps, lowering synthetic throughput
Suzuki-Miyaura Cross-coupling Regioselectivity Chemical synthesis

Physicochemical Differences vs. Non-Halogenated Analog

Compared to its non‑brominated counterpart, 3‑isopropyl‑1H‑indazole (CAS 61485‑19‑6), 5‑Bromo‑3‑isopropyl‑1H‑indazole exhibits distinct physicochemical properties that are critical for compound handling, purification, and analytical characterization. The brominated derivative has a molecular weight of 239.11 g/mol, a predicted density of 1.5±0.1 g/cm³, and a boiling point of 345.8±22.0 °C . In contrast, 3‑isopropyl‑1H‑indazole has a molecular weight of 160.22 g/mol, a calculated density of 1.104 g/cm³, and a boiling point of approximately 290.6 °C . These differences (ΔMW = 78.89 g/mol; Δdensity ≈ 0.4 g/cm³; Δboiling point ≈ 55 °C) are directly attributable to the presence of the heavy bromine atom and affect purification methods (e.g., flash chromatography, distillation) as well as analytical detection (e.g., mass spectrometry sensitivity).

Physicochemical Shifts
Direct comparison
ΔMW 78.9 g/mol
ΔDensity ≈ 0.4 g/cm³
ΔBoiling point ≈ 55 °C
Handling, purification, and analytical detection conditions may differ
Values predicted; confirm experimentally for scale‑up or chromatography
Molecular weight Density Boiling point Physicochemical properties

5-Bromo-3-isopropyl-1H-indazole Applications


Kinase Inhibitor Lead Generation

Given the established role of 5‑substituted indazoles as potent kinase inhibitors (e.g., against Rock2, Gsk3β, Aurora2, and Jak2) [1], 5‑Bromo‑3‑isopropyl‑1H‑indazole serves as an ideal core scaffold for generating focused libraries. The 5‑bromo handle enables efficient diversification via Suzuki–Miyaura cross‑coupling, allowing rapid exploration of structure‑activity relationships (SAR) around the kinase ATP‑binding pocket. Its predicted solubility of 0.067 g/L should be considered when designing in vitro kinase assays, where appropriate solvent selection (e.g., DMSO stock solutions) is critical to avoid precipitation artifacts.

Indazole-Based Building Block Synthesis

This compound is a validated precursor for more complex indazole derivatives, such as 5‑bromo‑2‑methyl‑3‑isopropyl‑indazole, which is an important pharmaceutical intermediate [2]. The 5‑bromo substituent is strategically positioned for regioselective N‑alkylation and cross‑coupling reactions , enabling efficient construction of diverse heterocyclic scaffolds. Researchers engaged in parallel synthesis or combinatorial chemistry will find this compound particularly valuable due to its reliable reactivity and commercial availability in high purity (97%) .

Receptor Modulator Discovery: CNS & Inflammatory Targets

Indazole derivatives have demonstrated high affinity for various receptors, including bradykinin B1 receptors and GluN2B‑selective NMDA receptors [3], as well as activity against neurological disorders [4]. While direct data for 5‑Bromo‑3‑isopropyl‑1H‑indazole are limited, its structural features (3‑isopropyl group and 5‑bromo handle) align with the pharmacophoric elements found in these active series. It is therefore a rational choice for hit‑to‑lead campaigns targeting CNS or inflammatory diseases, where the compound's calculated LogP of 3.93 may influence blood‑brain barrier penetration and receptor binding kinetics.

Quality Control & Analytical Reference Standard

Due to its well‑defined physicochemical properties (MW 239.11, density 1.5 g/cm³, boiling point 345.8 °C) , 5‑Bromo‑3‑isopropyl‑1H‑indazole can be used as a reference standard in HPLC, LC‑MS, and GC‑MS method development and validation. Its distinct mass (239.11 m/z) and UV absorbance profile make it suitable for system suitability testing in analytical workflows, particularly for laboratories working with indazole‑based compounds. Commercially available at 97% purity from multiple vendors , it provides a reliable and accessible standard for routine quality control.

Application
Selection Property
Validation Focus
Kinase inhibitor lead generation
5-bromo cross‑coupling handle
Suzuki–Miyaura reaction efficiency & SAR expansion
Indazole‑based building block synthesis
Regioselective N‑alkylation and coupling
Reaction yield, purity, and downstream derivatization
Receptor modulator screening (CNS/inflammation)
Lipophilicity (LogP) context
Assay solubility and receptor binding kinetics
Analytical reference for indazole compounds
Defined mass and UV profile
System suitability in HPLC/LC‑MS method development

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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